1-{5-[(2,3-Dichlorophenyl)amino]-1,2,4-thiadiazol-3-yl}-3,3-dimethylbutan-2-one
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Overview
Description
1-[5-(2,3-DICHLOROANILINO)-1,2,4-THIADIAZOL-3-YL]-3,3-DIMETHYL-2-BUTANONE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a dichloroaniline moiety, a thiadiazole ring, and a dimethylbutanone structure
Preparation Methods
The synthesis of 1-[5-(2,3-DICHLOROANILINO)-1,2,4-THIADIAZOL-3-YL]-3,3-DIMETHYL-2-BUTANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 2,3-Dichloroaniline: This can be achieved by the catalytic hydrogenation of 2,3-dichloronitrobenzene using noble metal catalysts under pressure.
Formation of Thiadiazole Ring: The 2,3-dichloroaniline is then reacted with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.
Coupling with Dimethylbutanone: The final step involves the coupling of the thiadiazole intermediate with 3,3-dimethyl-2-butanone under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of specialized reactors and purification techniques.
Chemical Reactions Analysis
1-[5-(2,3-DICHLOROANILINO)-1,2,4-THIADIAZOL-3-YL]-3,3-DIMETHYL-2-BUTANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[5-(2,3-DICHLOROANILINO)-1,2,4-THIADIAZOL-3-YL]-3,3-DIMETHYL-2-BUTANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(2,3-DICHLOROANILINO)-1,2,4-THIADIAZOL-3-YL]-3,3-DIMETHYL-2-BUTANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Comparison with Similar Compounds
1-[5-(2,3-DICHLOROANILINO)-1,2,4-THIADIAZOL-3-YL]-3,3-DIMETHYL-2-BUTANONE can be compared with other similar compounds, such as:
2,3-Dichloroaniline: Shares the dichloroaniline moiety but lacks the thiadiazole and dimethylbutanone components.
Diclofenac Derivatives: These compounds also contain dichloroaniline and thiadiazole moieties but differ in their additional functional groups and overall structure.
3,4-Dichloroaniline: Another isomer of dichloroaniline with different chlorine atom positions, affecting its reactivity and applications.
Properties
Molecular Formula |
C14H15Cl2N3OS |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-[5-(2,3-dichloroanilino)-1,2,4-thiadiazol-3-yl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H15Cl2N3OS/c1-14(2,3)10(20)7-11-18-13(21-19-11)17-9-6-4-5-8(15)12(9)16/h4-6H,7H2,1-3H3,(H,17,18,19) |
InChI Key |
OUXOISCGQFAKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1=NSC(=N1)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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